molecular formula C16H11NO B14328567 3-Aminopyren-1-OL CAS No. 103114-40-5

3-Aminopyren-1-OL

Cat. No.: B14328567
CAS No.: 103114-40-5
M. Wt: 233.26 g/mol
InChI Key: WEQKXFXYRNEOJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

These compounds share functional groups (amino and hydroxyl moieties) that influence reactivity, toxicity, and handling protocols.

Properties

CAS No.

103114-40-5

Molecular Formula

C16H11NO

Molecular Weight

233.26 g/mol

IUPAC Name

3-aminopyren-1-ol

InChI

InChI=1S/C16H11NO/c17-13-8-14(18)12-7-5-10-3-1-2-9-4-6-11(13)16(12)15(9)10/h1-8,18H,17H2

InChI Key

WEQKXFXYRNEOJL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=C(C(=C43)C=C2)N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminopyren-1-OL typically involves the nitration of pyrene followed by reduction and subsequent hydroxylation. The nitration step introduces a nitro group at the desired position, which is then reduced to an amino group using reducing agents such as tin(II) chloride or iron in acidic conditions.

Industrial Production Methods: Industrial production of 3-Aminopyren-1-OL may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and advanced purification techniques are often employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Aminopyren-1-OL undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Aminopyren-1-OL has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Aminopyren-1-OL involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting the normal function of the genetic material. This intercalation can lead to changes in gene expression and cellular processes. Additionally, its photophysical properties allow it to act as a fluorescent probe, providing valuable insights into cellular and molecular dynamics .

Comparison with Similar Compounds

Occupational Exposure Controls

Compound Occupational Exposure Limits (OELs) Monitoring Requirements Key References
3-Aminopyridine Not specified Not required
2-Aminopyridin-3-ol Not explicitly stated Requires ventilation
3-(1-Aminoethyl)adamantan-1-ol No OELs listed No specific monitoring

Analysis :

  • 2-Aminopyridin-3-ol () mandates dust removal and ventilation, indicating particulate hazards .

Personal Protective Equipment (PPE)

Compound Eye Protection Skin Protection Body Protection
3-Aminopyridine Avoid contact with eyes Avoid skin contact Not specified
2-Aminopyridin-3-ol Local ventilation Contaminated clothing removal General hygiene
3-(1-Aminoethyl)adamantan-1-ol NIOSH/EN 166-compliant gear Gloves required Not specified

Analysis :

  • All compounds require eye protection due to irritancy risks (e.g., 3-Aminopyridine in ).
  • Skin contact mitigation is critical for 2-Aminopyridin-3-ol, requiring immediate decontamination .
  • The adamantan derivative () specifies certified PPE, reflecting stricter industrial standards .

Analysis :

  • 2-Aminopyridin-3-ol () requires dust management to prevent explosive hazards, a common concern for fine particulates .
  • The adamantan derivative () prioritizes routine hygiene, suggesting lower reactivity .

Hazard Statements and First Aid

Compound Hazard Class First Aid Measures
3,7-Dimethyl-2,6-octadien-1-ol (Analog) Irritant (Category 5) Eye flushing; skin decontamination
3-Aminopyridine Not classified Handwashing; avoid ingestion

Analysis :

  • 3-Aminopyridine () lacks explicit hazard classification but requires hygiene measures, implying moderate toxicity .

Key Research Findings

Industrial Hygiene: Compounds like 2-Aminopyridin-3-ol () demand engineered controls (e.g., ventilation), whereas 3-Aminopyridine () relies on basic PPE .

Reactivity Differences : Adamantan derivatives () exhibit lower reactivity compared to pyridine-based analogs, reducing storage complexities .

Regulatory Variability: Limited OELs for these compounds suggest gaps in standardized safety frameworks, necessitating case-specific risk assessments.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.